BMS-687453

PPARα Potency Binding Affinity

Choose BMS-687453 for unparalleled PPARα target engagement. Unlike generic fibrates, it delivers 10 nM potency and >410-fold selectivity over PPARγ, eliminating off-target confounding in metabolic research. Published PK (58-91% oral bioavailability) and a characterized myopathy biomarker profile (fsTnI 30-50 ng/mL) ensure reproducible in vivo dosing and toxicity benchmarking. An essential chemical probe for lipid metabolism and reverse cholesterol transport studies where data integrity depends on receptor specificity.

Molecular Formula C22H21ClN2O6
Molecular Weight 444.9 g/mol
CAS No. 1000998-59-3
Cat. No. B1667234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-687453
CAS1000998-59-3
Synonyms2-((3-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid
BMS 687453
BMS-687453
BMS687453
Molecular FormulaC22H21ClN2O6
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=C(C=C2)Cl)COC3=CC=CC(=C3)CN(CC(=O)O)C(=O)OC
InChIInChI=1S/C22H21ClN2O6/c1-14-19(24-21(31-14)16-6-8-17(23)9-7-16)13-30-18-5-3-4-15(10-18)11-25(12-20(26)27)22(28)29-2/h3-10H,11-13H2,1-2H3,(H,26,27)
InChIKeyUJIBXDMNCMEJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BMS-687453 (CAS: 1000998-59-3) for Research Procurement: Potent and Selective PPARα Agonist with Preclinical Data


BMS-687453 (CAS 1000998-59-3) is a synthetic, 1,3-oxybenzylglycine based small molecule that functions as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα) [1]. Discovered and developed by Bristol-Myers Squibb, this compound exhibits high affinity for human PPARα and was advanced as a preclinical development candidate for the treatment of atherosclerosis and dyslipidemia based on its pharmacological and safety profile in animal models [1].

Why Generic PPARα Agonists Cannot Substitute for BMS-687453: A Quantitative Breakdown of Selectivity, Potency, and Safety


The substitution of BMS-687453 with a generic PPARα agonist, such as a member of the fibrate class, carries significant risk of introducing confounding off-target effects and drastically altering experimental outcomes. As the data below will show, BMS-687453 possesses a quantifiable, high degree of selectivity for the PPARα subtype [1]. Generic agonists often have lower target potency and may exhibit significant cross-reactivity with other PPAR isoforms (e.g., PPARγ) or other nuclear hormone receptors , . This lack of specificity can confound results in target validation studies and lead to misinterpretation of a compound's mechanism of action. Furthermore, key differences in pharmacokinetic (PK) profiles and safety margins mean that in vivo studies using generic alternatives will not recapitulate the exposure-response relationship or the toxicity profile established for BMS-687453 in the literature [1], [2].

Quantitative Differentiators for BMS-687453: A Side-by-Side Analysis Against Closest Comparators


PPARα Potency and Binding Affinity: BMS-687453 vs. Fibrate-Class Agonists

BMS-687453 demonstrates substantially higher potency for the human PPARα receptor compared to the commonly used fibrate-class agonist, fenofibrate. In cell-free transactivation assays, BMS-687453 has an EC50 of 10 nM for human PPARα, while fenofibrate exhibits an EC50 of 30,000 nM (30 µM), representing a 3,000-fold difference in potency [1], . In a fluorescence polarization binding assay, BMS-687453 binds the human PPARα ligand binding domain with an IC50 of 260 nM [2].

PPARα Potency Binding Affinity Fenofibrate

PPARα vs. PPARγ Selectivity: BMS-687453's High Selectivity Index Compared to WY-14643

BMS-687453 demonstrates a high degree of selectivity for PPARα over the related PPARγ subtype, a critical characteristic for target-specific studies. In PPAR-GAL4 transactivation assays, BMS-687453 shows approximately 410-fold selectivity (EC50 PPARα = 10 nM vs. PPARγ = 4100 nM) [1]. In contrast, the common research tool WY-14643 (Pirinixic Acid) has a much lower selectivity index, with reported EC50 values of 0.63 µM for murine PPARα and 32 µM for murine PPARγ, which translates to only a ~50-fold selectivity . The difference is even more pronounced when comparing human receptor data: BMS-687453 maintains >400-fold selectivity, whereas WY-14643's selectivity for human receptors is approximately 12-fold (EC50 PPARα = 5.0 µM vs. PPARγ = 60 µM) .

PPARα Selectivity PPARγ WY-14643

Cross-Reactivity Profile: BMS-687453's Negligible Activity Against a Panel of Nuclear Hormone Receptors

A comprehensive selectivity panel confirmed that BMS-687453 has negligible cross-reactivity against a range of other human nuclear hormone receptors, including PPARδ, Liver X Receptor (LXR), and Retinoid X Receptor (RXR), with EC50 values reported as >25 µM [1], . In contrast, the clinically used fibrate, fenofibrate, is known to be a potent inhibitor of several cytochrome P450 (CYP) enzymes, with IC50 values ranging from 0.2 µM to 142.1 µM for various CYP2C and CYP3A4 isoforms . This introduces a significant confounding variable in studies examining drug metabolism or co-administration.

PPARδ Selectivity Off-Target Nuclear Hormone Receptors

Preclinical Safety: BMS-687453's Quantified Skeletal Muscle Toxicity Profile

The safety profile of BMS-687453 has been characterized in preclinical studies, with a focus on its myopathic potential. In a rat model of drug-induced skeletal muscle injury, BMS-687453 at a high dose of 300 mg/kg (p.o.) induced minimal myopathy, which correlated with an increase in serum fast-twitch skeletal muscle troponin I (fsTnI) to 30-50 ng/mL [1], [2]. This is a quantifiably mild effect when compared to the severe fast-twitch specific myotoxicity induced by cerivastatin, which elevated fsTnI levels to at least 300 ng/mL in the same study [1]. This specific data point defines a known toxicity threshold and biomarker signature for BMS-687453, information that is not available for many generic or less-characterized PPARα agonists.

Safety Myopathy Toxicity Biomarkers

In Vivo Oral Bioavailability and PK Profile: BMS-687453 vs. In-Class Variability

BMS-687453 exhibits an excellent and consistent oral pharmacokinetic profile across multiple preclinical species, with absolute oral bioavailability ranging from 58% in dogs to 91% in rats, and a half-life ranging from 3 hours in mice to 12 hours in cynomolgus monkeys [1]. This is a quantifiable and favorable PK profile for in vivo dosing. While comprehensive cross-study PK data for all comparators is not uniformly available, the established PK parameters for BMS-687453 provide a reliable baseline for designing efficacious and safe dosing regimens in animal models, a level of characterization that is absent for many research-grade PPARα agonists [1].

Pharmacokinetics Oral Bioavailability Half-Life In Vivo

Defined Research Applications for BMS-687453 Based on Verified Differentiation Data


Mechanistic Studies of PPARα in Lipid Metabolism and Atherosclerosis

As demonstrated by its high potency (EC50 = 10 nM) and selectivity (>410-fold vs. PPARγ), BMS-687453 is an ideal chemical probe for investigating the specific role of PPARα in lipid metabolism, reverse cholesterol transport, and atherosclerosis in validated preclinical models [1], . Its clean nuclear receptor profile minimizes confounding effects, allowing for confident attribution of phenotypes to PPARα activation.

Target Validation in In Vivo Models of Dyslipidemia

The robust and well-characterized oral bioavailability (58-91%) and PK profile (t1/2 3-12 hours) of BMS-687453 make it suitable for long-term in vivo efficacy studies in rodents and non-human primates. Researchers can leverage the published PK data to design dosing regimens that achieve sustained target engagement for the study of dyslipidemia and related cardiovascular endpoints [1].

Comparative Efficacy and Safety Profiling Against Clinical Fibrates

BMS-687453 serves as a key benchmark for high-potency, high-selectivity PPARα agonism when evaluating the efficacy and safety of other compounds, including the fibrate class of drugs. Its quantifiable differences in potency (3,000-fold more potent than fenofibrate) and its defined, mild myopathy signal (fsTnI 30-50 ng/mL) provide clear, data-driven comparators for side-by-side experimental studies [1], , [2].

Biomarker Development for PPARα-Mediated Toxicity

The published, dose-dependent effects of BMS-687453 on established biomarkers of skeletal muscle injury (specifically, fsTnI and urinary myoglobin) provide a unique and quantifiable reference set for developing and validating new biomarkers of drug-induced myopathy in preclinical toxicology studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-687453

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.